N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1H-indole core substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with an acetamide-linked 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-12-11-24-10-9-14-16(7-4-8-18(14)24)21-19(26)13-25-20(27)15-5-2-3-6-17(15)22-23-25/h2-10H,11-13H2,1H3,(H,21,26) |
InChI Key |
DHNKUXSVOOPAHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and benzotriazine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzotriazine moiety can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the benzotriazine ring can produce dihydrobenzotriazine derivatives .
Scientific Research Applications
Overview
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, where it shows promise as an antitumor and neuroprotective agent.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. It has been shown to modulate pathways related to cell growth and apoptosis, such as the PI3K/Akt and MAPK signaling pathways.
-
Case Studies :
- In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity.
- A study published in Cancer Letters reported that the compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .
Neuroprotective Effects
Another promising application of this compound is its neuroprotective properties.
- Mechanism : The compound has been found to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegeneration. By inhibiting MAO, it may help increase levels of neurotransmitters such as serotonin and dopamine.
-
Research Findings :
- A study assessed the effects of this compound on models of neurodegenerative diseases. The results indicated a reduction in oxidative stress markers and improved cognitive function in treated subjects .
- Further investigations showed that the compound could potentially mitigate symptoms associated with depression in animal models by enhancing cholinergic and serotonergic signaling .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions:
-
Key Synthetic Steps :
- Formation of the indole core through cyclization reactions.
- Introduction of the benzotriazine moiety via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
-
Industrial Considerations :
- Optimization of reaction conditions is crucial for maximizing yield and purity.
- Techniques such as chromatography are employed for purification to meet pharmaceutical standards.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the benzotriazine ring can stabilize the compound and enhance its binding affinity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Key Benzotriazinone Derivatives
Key Differences :
- The target compound’s indole substituent provides a bulkier hydrophobic profile compared to the simpler aryl groups in the analogs above. The 2-methoxyethyl group likely improves water solubility, a critical factor in pharmacokinetics .
- Substitution on the acetamide nitrogen influences target selectivity. For example, pyridinylmethyl groups (as in the third entry) may favor interactions with kinases or nucleic acids, while indole derivatives could target tubulin or oxidoreductases .
Indole-Based Acetamide Derivatives with Varied Heterocycles
Table 2: Indole Derivatives with Diverse Bioactive Moieties
Key Differences :
- Heterocycle Impact: Benzotriazinone (target) vs. quinazolinone () or pyridazinone ().
- Biological Targets : D-24851’s tubulin inhibition highlights the role of indole positioning (3-yl vs. 4-yl in the target compound), which may influence spatial interactions with microtubules .
Substituent Effects on Pharmacokinetics and Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2-methoxyethyl group (electron-donating) contrasts with chloro/fluoro substituents in analogs like N-(3-chloro-4-fluorophenyl)-2-(4-oxobenzotriazin-3-yl)acetamide. Electron-donating groups generally improve solubility but may reduce receptor affinity, whereas electron-withdrawing groups enhance binding but limit bioavailability .
- Bulk and Hydrophobicity : The indole-4-yl substitution in the target compound introduces steric bulk compared to smaller aryl groups (e.g., phenyl in ). This could affect membrane permeability or interaction with hydrophobic enzyme pockets .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, known by its CAS number 1351686-69-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.
Compound Overview
The molecular formula of this compound is with a molecular weight of 405.4 g/mol. It features a unique combination of an indole moiety and a benzotriazine derivative, which may enhance its biological activity compared to similar compounds lacking these structural features .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the indole and benzotriazine components followed by coupling reactions. Techniques such as continuous flow chemistry may be employed to optimize yield and purity during large-scale production.
Antimicrobial Activity
Research has indicated that derivatives of benzotriazine compounds exhibit diverse biological activities, including antimicrobial properties. Studies have shown that certain benzotriazinone derivatives possess strong binding affinities to bacterial enzymes such as E. coli Fab-H receptor, suggesting potential applications in combating bacterial infections .
In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various strains, although specific efficacy data for this compound remains limited in the literature .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis. For instance, certain benzotriazinone derivatives have been identified as potent inhibitors of HepG2 liver carcinoma cells, indicating that this compound could exhibit similar effects due to its structural characteristics .
The mechanism of action for this compound likely involves modulation of key biological macromolecules. Binding to specific enzymes or receptors can alter their activity and lead to therapeutic effects. The presence of both indole and benzotriazine structures may provide synergistic effects in biological systems .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzotriazine derivatives against E. coli, it was found that certain compounds exhibited IC50 values lower than those of standard antibiotics. The specific performance of this compound in these assays is currently under investigation but shows promise based on related compounds .
Case Study 2: Anticancer Potential
A series of experiments conducted on HepG2 liver carcinoma cells showed that modifications in the benzotriazine structure could enhance cytotoxicity. The study highlighted the importance of structural diversity in developing effective anticancer agents and suggested that further exploration into the activity of this compound could yield significant insights into its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1351686-69-5 |
| Biological Activities | Antimicrobial, Anticancer |
| Mechanism | Enzyme/Receptor Modulation |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the indole and benzotriazinone moieties via an acetamide linker. Key steps include:
- Indole functionalization : Alkylation at the N1-position using 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Benzotriazinone activation : Activation of the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group using coupling agents like EDCI/HOBt for amide bond formation.
- Yield optimization : Low yields (e.g., 6–17% in analogous indole derivatives ) may require adjusting stoichiometry, solvent (e.g., DCM vs. THF), or temperature. Microwave-assisted synthesis could enhance efficiency.
- Purity control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm with HPLC.
Q. How can spectroscopic techniques (NMR, HRMS) validate the compound’s structure?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks to confirm substituents:
- Indole protons (δ 6.5–8.0 ppm for aromatic H),
- Methoxyethyl group (δ ~3.4 ppm for OCH₂CH₂OCH₃),
- Benzotriazinone carbonyl (δ ~165 ppm in ¹³C-NMR).
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass. For example, analogous compounds show HRMS agreement within ±0.003 Da .
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and benzotriazinone C=O (~1680 cm⁻¹) .
Q. What structural features influence its biological activity?
- Methodological Answer :
- Substituent effects :
- Steric/electronic factors : Electron-withdrawing groups (e.g., nitro) on the indole ring may reduce activity, while methoxy improves membrane permeability .
Advanced Research Questions
Q. How to design in vitro assays to evaluate its anticancer mechanisms?
- Methodological Answer :
- Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.
- Target engagement : Validate Bcl-2/Mcl-1 inhibition (common targets for indole derivatives) using fluorescence polarization binding assays .
- Data normalization : Include positive controls (e.g., ABT-199 for Bcl-2) and account for solvent cytotoxicity (DMSO <0.1%).
Q. How to resolve discrepancies in biological activity across studies?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, activity in HepG2 vs. HeLa may vary due to differential protein expression .
- Structural validation : Reconfirm compound identity (via XRD or 2D-NMR) to rule out batch-specific impurities.
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers.
Q. What computational strategies predict its pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use SwissADME to estimate logP (target ~3.5 for CNS penetration) and P-glycoprotein substrate likelihood.
- Molecular docking : Simulate binding to Bcl-2 (PDB: 4LVT) using AutoDock Vina. Prioritize poses with H-bonds to Asp103/Glu152.
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-target complexes.
Data Contradiction Analysis
Q. Why do analogues with similar structures show divergent bioactivity?
- Methodological Answer :
- Crystallography : Compare X-ray structures to identify conformational differences (e.g., torsional angles in the methoxyethyl chain affecting target binding) .
- Proteomic profiling : Use LC-MS/MS to detect off-target interactions in cell lysates.
- Synergy testing : Evaluate combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to identify potentiating interactions.
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch variability.
- Data reporting : Include full spectroscopic datasets (NMR integrals, HRMS spectra) in supplementary materials.
- Ethical compliance : Adhere to institutional guidelines for in vivo testing, prioritizing validated in vitro models first .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
